3-Amino-2,2-dimethyl-3-phenylpropanenitrile

Catalog No.
S13837113
CAS No.
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,2-dimethyl-3-phenylpropanenitrile

Product Name

3-Amino-2,2-dimethyl-3-phenylpropanenitrile

IUPAC Name

3-amino-2,2-dimethyl-3-phenylpropanenitrile

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10H,13H2,1-2H3

InChI Key

ODZKVHWNTLQLJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(C1=CC=CC=C1)N

3-Amino-2,2-dimethyl-3-phenylpropanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a phenyl group attached to a branched carbon chain. Its molecular formula is C12H16N2C_{12}H_{16}N_2, and it features a unique structure that contributes to its chemical reactivity and biological activity. The compound is notable for its potential applications in pharmaceutical chemistry and organic synthesis, serving as a versatile building block in various

  • Oxidation: The amino group can be oxidized to form corresponding oximes or amides.
  • Reduction: The nitrile group can be reduced to yield primary amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Research indicates that 3-Amino-2,2-dimethyl-3-phenylpropanenitrile exhibits significant biological activity. It has been investigated for its potential as an antimicrobial agent and as a precursor in the synthesis of biologically active compounds. The presence of both the amino and nitrile functionalities allows it to interact with various biological targets, potentially modulating enzyme activities or acting as inhibitors in metabolic pathways .

The synthesis of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile can be achieved through several methods:

  • Nitrilation of Amines: One common method involves the reaction of 2,2-dimethyl-3-phenylpropanamine with sodium cyanide under acidic or basic conditions.
  • Multi-step Synthesis: Another approach includes a multi-step synthesis starting from commercially available precursors, where an amine is first formed followed by the introduction of the nitrile group through nucleophilic substitution.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize yield and purity while minimizing by-products .

3-Amino-2,2-dimethyl-3-phenylpropanenitrile has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in drug development, particularly in synthesizing compounds with potential therapeutic effects.
  • Organic Synthesis: The compound is utilized as a building block for more complex organic molecules.
  • Materials Science: It may be involved in the creation of novel materials with unique properties such as polymers and resins .

Studies on the interactions of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile with biological systems have shown that it can modulate enzyme activities through its functional groups. This interaction may lead to significant biological effects, making it a valuable compound for further research into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-Amino-2,2-dimethyl-3-phenylpropanenitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-3-phenylpropanenitrileContains an amino group and a phenyl groupChiral nature allows for stereoselective reactions
3-Hydroxy-2,2-dimethylpropanenitrileHydroxyl group replaces the amino groupExhibits different reactivity due to hydroxyl presence
3-Amino-2-methylpropanenitrileLacks the phenyl groupSimpler structure leads to different chemical properties
3-Hydroxy-N,N-dimethylpropanamideContains an amide functional groupDifferent reactivity compared to nitriles

Uniqueness

The uniqueness of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile lies in its combination of structural features—specifically the presence of both amino and nitrile groups along with a phenyl moiety. This combination imparts distinct chemical properties that enhance its utility in synthetic chemistry and biological research .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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